molecular formula C24H28N2O2S B2652362 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317338-14-0

4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2652362
CAS RN: 317338-14-0
M. Wt: 408.56
InChI Key: SYLVIMOHFMGRNP-UHFFFAOYSA-N
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Description

The compound “4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The molecule also contains a thiazole ring, which is a heterocyclic compound that is often found in various drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and thiazole groups would contribute to the compound’s polarity, while the butoxy and tert-butylphenyl groups would add significant nonpolar character .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar groups would likely make the compound soluble in a variety of solvents .

Scientific Research Applications

  • Polyamide Synthesis and Properties : Hsiao, Yang, and Chen (2000) discussed the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, derived from similar compounds. These polyamides showed high thermal stability, solubility in polar solvents, and could form transparent, flexible, and tough films, indicating potential applications in materials science (Hsiao, Yang, & Chen, 2000).

  • Antitumor and Bioactive Properties : Bin (2015) synthesized a compound structurally similar to the one , demonstrating its potential antitumor effect and excellent bioactivities. This suggests possible applications in medical research and drug development (Bin, 2015).

  • Nucleophilic Substitutions and Radical Reactions : Jasch, Höfling, and Heinrich (2012) explored the use of tert-Butyl phenylazocarboxylates, similar to the compound , as building blocks in synthetic organic chemistry. These compounds enabled various nucleophilic substitutions and radical reactions, highlighting their versatility in chemical synthesis (Jasch, Höfling, & Heinrich, 2012).

  • Anticancer Evaluation : Ravinaik et al. (2021) synthesized and evaluated a series of benzamides, similar in structure to the compound , for anticancer activity against various cancer cell lines. This indicates potential applications in cancer research and treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

  • Excited-State Intramolecular Proton-Transfer Compounds : Qian et al. (2007) synthesized compounds related to the chemical , exhibiting aggregation-induced emission enhancement due to restricted intramolecular motion. This suggests applications in the development of fluorescent materials and sensors (Qian, Li, Zhang, Wang, Wang, Xu, Li, Li, & Yang, 2007).

  • Excited State Intramolecular Proton Transfer Sensing Mechanism : Chen, Zhou, Zhao, and Chu (2014) conducted a DFT/TDDFT study on a similar aqueous fluoride chemosensor, exploring its sensing mechanism which might have implications in chemical sensing technology (Chen, Zhou, Zhao, & Chu, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, the benzamide and thiazole groups could potentially interact with biological targets in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be conducted to determine its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c1-5-6-15-28-20-13-9-18(10-14-20)22(27)26-23-25-21(16-29-23)17-7-11-19(12-8-17)24(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLVIMOHFMGRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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